

# In-Depth Technical Guide to the Health and Safety of 4-Bromotriphenylamine

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides comprehensive health and safety information for **4-Bromotriphenylamine**, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and the experimental basis for its safety assessment.

### **Physicochemical and Toxicological Data**

The quantitative data for **4-Bromotriphenylamine** are summarized in the tables below for clear reference and comparison.

Table 1: Physical and Chemical Properties



| Property         | Value                                        | Source(s)    |
|------------------|----------------------------------------------|--------------|
| Chemical Formula | C18H14BrN                                    | [1][2][3][4] |
| Molecular Weight | 324.21 g/mol                                 | [2][4]       |
| Appearance       | White to off-white solid, powder, or crystal | [3]          |
| Melting Point    | 108-112 °C                                   | [2][4]       |
| Boiling Point    | 185 °C @ 2.5 mmHg                            | [3]          |
| Density          | 1.369 ± 0.06 g/cm <sup>3</sup> (Predicted)   | [3]          |
| Solubility       | Insoluble in water; Soluble in toluene.      | [3]          |

Table 2: Toxicological and Safety Data



| Parameter          | Classification/Value                                                                                                                                                                                                                                                  | Source(s) |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| GHS Hazard Class   | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2)Skin Sensitization (Category 1)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)Hazardous to the Aquatic Environment, Long- Term (Category 4) | [1][4][5] |
| Signal Word        | Warning                                                                                                                                                                                                                                                               | [4][5]    |
| Hazard Statements  | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life                                  | [1][4][5] |
| Storage Class Code | 11 (Combustible Solids)                                                                                                                                                                                                                                               | [4][5]    |
| Flash Point        | Not applicable                                                                                                                                                                                                                                                        | [4][5]    |

### **Experimental Protocols for Safety Assessment**

The hazard classifications for **4-Bromotriphenylamine** are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Cooperation and Development (OECD). These guidelines ensure data reliability and international acceptance.

## Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)



The "Harmful if swallowed" (Acute Toxicity, Category 4) classification is determined through one of the following OECD protocols:

- Objective: To determine the short-term toxicity of a substance after a single oral dose.
- Methodology Overview:
  - Test Animals: Typically, young adult rats of a single sex (usually females) are used.[6]
     Animals are fasted before administration of the substance.[6][7]
  - Dose Administration: The test substance is administered by gavage in a single dose. [6][7]
  - Procedure (Example: Fixed Dose Procedure TG 420):
    - A stepwise procedure uses fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[6]
    - The initial dose is selected based on a preliminary "sighting study" to be a level that produces some toxicity without mortality.[6]
    - A small group of animals is dosed. Depending on the outcome (signs of toxicity or mortality), further groups may be dosed at higher or lower fixed levels.[6] The goal is to identify the dose that causes evident toxicity but not lethality.
  - Observation: Animals are observed for signs of toxicity and mortality with special attention during the first few hours and then daily for at least 14 days.[7] Body weight is recorded weekly.[6][7]
  - Endpoint: The study allows for classification of the substance according to the Globally Harmonised System (GHS) based on the observed toxicity at specific dose levels.[6] A full LD50 value (the dose that kills 50% of the animals) may be estimated, particularly with the Up-and-Down Procedure (TG 425).[7]

### **Skin Irritation (OECD Test Guideline 439)**

The "Causes skin irritation" (Category 2) classification is now primarily determined using an in vitro method to avoid animal testing.

Objective: To assess the potential of a substance to cause reversible skin damage.[8]



- Methodology (Reconstructed Human Epidermis Test):
  - Test System: A commercially available, three-dimensional model of reconstructed human epidermis (RhE), which mimics the upper layers of human skin, is used.[9]
  - Procedure:
    - The test substance (30μL for liquids or 25mg for solids) is applied directly to the surface of triplicate tissue models.[9]
    - After a 60-minute exposure period at 37°C, the substance is carefully washed off.[9]
    - The tissues are then incubated for a 42-hour recovery period.[9]
  - Viability Assessment: The viability of the skin tissue is measured by its ability to convert the vital dye MTT into a blue formazan salt.[9] The amount of formazan produced is measured spectrophotometrically after extraction.[9]
  - Endpoint: The substance is classified as an irritant if the mean tissue viability is reduced to 50% or less compared to negative controls.[9]

### **Eye Irritation (OECD Test Guideline 405)**

The "Causes serious eye irritation" (Category 2) classification is based on the following protocol, which emphasizes a weight-of-evidence approach to minimize animal use.[10][11]

- Objective: To determine the potential of a substance to produce irritation or damage to the eye.
- Methodology (in vivo):
  - Pre-Test Analysis: Before any animal testing, all existing data, including results from
    validated in vitro tests and skin irritation studies, are evaluated.[10][11] Substances known
    to be severely irritating to the skin are assumed to be irritating to the eye and are not
    tested.[10][11]
  - Test Animals: Healthy, young adult albino rabbits are the preferred species.[10]



#### Procedure:

- A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[10][12] The other eye serves as an untreated control.[10][12]
- The test is typically initiated with a single animal.[11] If severe effects are observed, no further testing is conducted. If results are less clear, up to two additional animals may be used sequentially.[10]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1,
   24, 48, and 72 hours after application.[12] The severity of lesions and their reversibility are scored.
- Endpoint: The classification is based on the severity and persistence of the observed ocular lesions according to established scoring criteria. The use of analgesics and anesthetics is recommended to minimize animal distress.[10][12]

### **Visualized Workflows and Logical Diagrams**

The following diagrams, created using the DOT language, outline critical safety workflows for handling **4-Bromotriphenylamine** in a laboratory setting.

## Safe Handling and Personal Protective Equipment (PPE) Workflow





Click to download full resolution via product page

Caption: Workflow for the safe handling of **4-Bromotriphenylamine**.



### **Emergency First Aid Procedures**



Click to download full resolution via product page

Caption: Decision workflow for first aid after exposure.

## **Spill Response Protocol**





Click to download full resolution via product page

Caption: Logical workflow for responding to a chemical spill.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 4-Bromotriphenylamine | C18H14BrN | CID 642838 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromotriphenylamine, 97%, 36809-26-4 CookeChem [cookechem.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-ブロモトリフェニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromotriphenylamine 97 36809-26-4 [sigmaaldrich.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. mbresearch.com [mbresearch.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Health and Safety of 4-Bromotriphenylamine]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1269916#health-and-safety-information-for-4-bromotriphenylamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com